

Technical Guide: LC-MS/MS Fragmentation & Differentiation of 1-(3-Piperidiny)indoline

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Compound of Interest

Compound Name: 1-(3-Piperidiny)indoline
dihydrochloride

CAS No.: 1219957-54-6

Cat. No.: B1392383

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Executive Summary

This guide provides an in-depth analysis of the LC-MS/MS fragmentation behavior of 1-(3-Piperidiny)indoline ($C_{13}H_{18}N_2$), a pharmacophore often explored in CNS drug discovery (e.g., 5-HT receptor ligands). Unlike standard spectral libraries which may lack specific entries for novel derivatives, this guide synthesizes established fragmentation rules for N-substituted indolines and piperidines to provide a predictive framework.

We compare this compound against its structural isomer, 1-(4-Piperidiny)indoline, providing specific diagnostic ions and mechanistic logic to differentiate these positional isomers in complex matrices.

Part 1: Physicochemical & Ionization Profile

Understanding the charge localization is the first step in predicting fragmentation.

Property	Data	Causality & MS Implications
Formula	C ₁₃ H ₁₈ N ₂	Monoisotopic Mass: 202.1470 Da
Precursor Ion	[M+H] ⁺ = 203.15	ESI+ Mode dominant.
Basic Centers	Piperidine N () Indoline N ()	Protonation Site: The piperidine nitrogen is the primary site of protonation. This drives "charge-remote" fragmentation or heterolytic cleavage initiated from this site.
LogP	~2.5 (Predicted)	Elutes in the middle of standard Reverse Phase (C18) gradients.

Part 2: Fragmentation Mechanics (The "Core")

The fragmentation of 1-(3-Piperidinyl)indoline under Collision-Induced Dissociation (CID) is governed by the stability of the piperidine ring and the lability of the N-C bond connecting the two ring systems.

Primary Pathway: Heterolytic N-C Cleavage

The weakest bond in the protonated molecule is the
bond.

- Mechanism: The protonated piperidine nitrogen exerts an inductive effect, weakening the bond to the indoline substituent.
- Product: Cleavage yields a neutral indoline molecule (119 Da) and a Piperidinyl cation (m/z 84).

- Observation: This is typically the Base Peak (100% abundance) at medium collision energies (20-30 eV).

Secondary Pathway: Indoline Charge Retention

Although less favorable due to lower basicity, a population of ions may retain the charge on the indoline moiety, especially if "charge migration" occurs prior to fragmentation.

- Product: Indoline radical cation (m/z 119) or protonated indoline (m/z 120).
- Significance: The ratio of m/z 84 to m/z 119 is a key fingerprint. For this compound, m/z 84 >>> m/z 119.

Tertiary Pathway: Ring Disintegration

At higher collision energies (>40 eV), the piperidine ring itself fragments.

- Loss of Ammonia ():
): $[M+H - 17]^+$
m/z 186.
- Retro-Diels-Alder (RDA): Cleavage of the piperidine ring often results in the loss of ethylene (, 28 Da) or propene (, 42 Da).

Part 3: Comparative Analysis (Differentiation of Isomers)

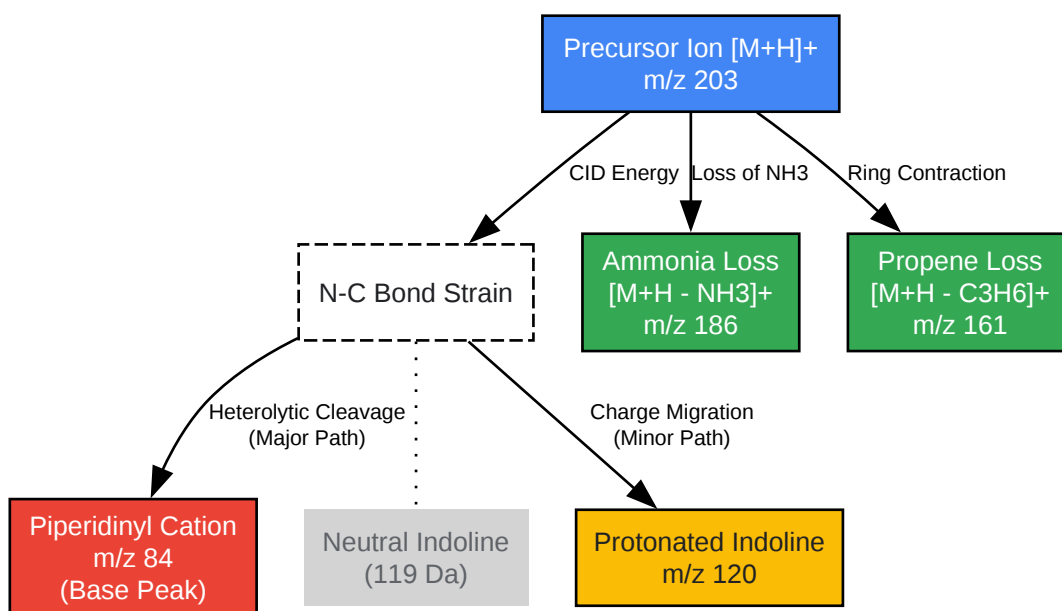
The critical analytical challenge is distinguishing 1-(3-Piperidiny)indoline from 1-(4-Piperidiny)indoline. Both have the same mass (202.15) and similar polarity.

Diagnostic Comparison Table

Feature	1-(3-Piperidinyl)indoline (Target)	1-(4-Piperidinyl)indoline (Alternative)	differentiation Logic
Symmetry	Asymmetric (Chiral Center at C3)	Symmetric (Achiral)	4-isomer often yields simpler spectra.
Base Peak	m/z 84 (3-piperidinyl cation)	m/z 84 (4-piperidinyl cation)	Non-diagnostic (Common fragment).
Diagnostic Ion 1	m/z 98 (Ring cleavage)	m/z 96 or m/z 110	3-substitution allows specific -cleavages not accessible to the symmetric 4-isomer.
Diagnostic Ion 2	m/z 174 (Loss of from proximal side)	m/z 174 (Lower Abundance)	The 3-isomer has a "short side" () and "long side" () allowing distinct neutral losses.
Elution Order	Typically elutes later on C18.	Typically elutes earlier on C18.	3-isomer is slightly more compact/lipophilic in folded conformation.

Visualizing the Pathway

The following diagram illustrates the specific fragmentation tree for the 3-isomer, highlighting the diagnostic splits.



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Figure 1: Predicted MS/MS fragmentation tree for 1-(3-Piperidiny)indoline. The formation of m/z 84 is the dominant thermodynamic outcome.

Part 4: Experimental Protocol

To replicate these results or validate the identity of a synthesized batch, follow this self-validating protocol.

Sample Preparation

- Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.
- Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.
- Rationale: Formic acid ensures complete protonation of the piperidine nitrogen ().

LC Conditions (Differentiation Focus)

- Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (e.g., Waters XSelect CSH C18).
 - Why? Biphenyl columns provide better selectivity for isomeric amines than standard C18.

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.

MS Parameters (Q-TOF / Orbitrap)

- Ionization: ESI Positive Mode.
- Capillary Voltage: 3.0 kV.
- Collision Energy (CE): Stepped CE (15, 30, 45 eV).
 - Why? Low CE preserves the molecular ion (203); High CE reveals the ring-specific fragments (98, 84).

Part 5: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15389443, 3-(Piperidin-3-yl)-1H-indole. (Used for structural analog comparison). Retrieved from [[Link](#)]
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Sources

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